molecular formula C9H9BrO2 B1584782 Ethyl 3-bromobenzoate CAS No. 24398-88-7

Ethyl 3-bromobenzoate

Cat. No.: B1584782
CAS No.: 24398-88-7
M. Wt: 229.07 g/mol
InChI Key: QAUASTLEZAPQTB-UHFFFAOYSA-N
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Description

Ethyl 3-bromobenzoate is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a bromine atom, and the carboxyl group is esterified with ethanol. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromobenzoate can be synthesized through several methods. One common method involves the bromination of ethyl benzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as ethyl 3-methoxybenzoate when using sodium methoxide.

    Reduction: Ethyl 3-bromobenzyl alcohol is formed.

    Oxidation: 3-bromobenzoic acid is produced

Scientific Research Applications

Synthesis and Preparation

Ethyl 3-bromobenzoate can be synthesized through various methods, including:

  • Bromination of Ethyl Benzoate : This method involves the substitution of a hydrogen atom by a bromine atom in the aromatic ring using bromine or N-bromosuccinimide (NBS) as a brominating agent.
  • Reactions with Boronic Acids : It can react with p-tolyl-boronic acid to yield derivatives like 4′-methyl-biphenyl-3-carboxylic acid ethyl ester .

Scientific Research Applications

This compound has several notable applications in scientific research:

Organic Synthesis

  • Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Serves as a precursor for synthesizing ethyl 3-ethynylbenzoate, which is important in materials science and organic electronics .

Medicinal Chemistry

  • Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs) due to its ability to undergo further functionalization .
  • Studies have shown that derivatives of this compound exhibit biological activity, making them candidates for therapeutic agents .

Biological Studies

  • Employed in studies examining enzyme inhibition and protein-ligand interactions, which are crucial for understanding metabolic pathways and drug mechanisms .
  • Research indicates that compounds derived from this compound can modulate biological activity through interactions with specific molecular targets.

Case Study 1: Synthesis of Ethyl 3-Ethynylbenzoate

In a study focused on synthesizing ethyl 3-ethynylbenzoate, this compound was utilized as a starting material. The reaction involved coupling with terminal alkynes using palladium-catalyzed cross-coupling techniques. The resulting compound demonstrated significant potential as a precursor for more complex organic structures used in drug design.

A comparative study assessed the biological activity of several brominated benzoate derivatives, including this compound. The findings indicated that these compounds exhibited varying degrees of enzyme inhibition, suggesting their potential as lead compounds in developing new therapeutics targeting specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Ethyl 3-bromobenzoate can be compared with other brominated benzoates and esters:

This compound is unique due to its specific substitution pattern and ester functionality, which confer distinct reactivity and applications in synthesis and research .

Biological Activity

Ethyl 3-bromobenzoate, a derivative of benzoic acid, has garnered attention for its potential biological activities, including antitumor, antithrombic, and hypolesterolemic effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₉H₉BrO₂
  • Molecular Weight : 229.071 g/mol
  • CAS Number : 24398-88-7
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 261.6 ± 13.0 °C at 760 mmHg
  • Flash Point : 112.0 ± 19.8 °C

This compound exhibits its biological activities primarily through the modulation of enzymatic pathways and cellular processes:

  • Antitumor Activity : Research indicates that derivatives of benzoic acid, including this compound, can induce apoptosis in cancer cell lines such as MDA-MB-435-SF (a breast cancer cell line) by disrupting cellular signaling pathways associated with cell proliferation and survival .
  • Acetylcholinesterase Inhibition : Studies have shown that certain benzoic acid derivatives can act as acetylcholinesterase inhibitors (AChEIs), which may have implications for treating neurodegenerative diseases .
  • Differentiation Induction : this compound has been noted to influence the differentiation of various cell types, including mouse embryonal carcinoma F9 and human promyelocytic leukemia HL60 cells .

Case Study 1: Antitumor Efficacy

A study conducted by Kelly et al. (2007) evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Properties

Sato et al. (2005) explored the neuroprotective properties of p-aminobenzoic acid derivatives, which share structural similarities with this compound. The findings indicated that these compounds could effectively inhibit acetylcholinesterase activity, supporting their use in neurodegenerative disease models.

Data Table of Biological Activities

Biological ActivityDescriptionReference
AntitumorInduces apoptosis in MDA-MB-435-SF cellsKelly et al., 2007
Acetylcholinesterase InhibitionInhibits AChE activity in neurodegenerative modelsSato et al., 2005
Differentiation InductionPromotes differentiation in HL60 and F9 cellsCorrea-Basurto et al., 2005

Properties

IUPAC Name

ethyl 3-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUASTLEZAPQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179143
Record name Ethyl 3-bromobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24398-88-7
Record name Ethyl 3-bromobenzoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-bromobenzoate
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Record name Ethyl 3-bromobenzoate
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Record name Ethyl 3-bromobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of the 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-bromobenzoate molecule?

A1: The research indicates that the 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)this compound molecule is non-planar []. This means that the imidazole and benzene rings within the molecule are not aligned on the same plane. A dihedral angle of 59.5° exists between these rings, contributing to the molecule's three-dimensional shape [].

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